Zearalanone

説明

Historical Context and Significance in Mycotoxicology

The discovery of zearalenone (B1683625) was prompted by observations of estrogenic syndromes in livestock, particularly swine, which were linked to the consumption of moldy feed. mdpi.com In the 1960s, researchers isolated and characterized the compound responsible for these effects from cultures of Fusarium graminearum. mdpi.comwikipedia.org The name "zearalenone" is derived from a combination of Gibberella zeae (the teleomorph of F. graminearum), resorcylic acid lactone, and chemical structure indicators. wikipedia.org

Zearalenone's significance in mycotoxicology stems from its potent estrogenic effects, which can disrupt reproductive processes in animals. orffa.comnih.gov It is considered one of the most important mycotoxins due to its widespread occurrence and economic impact on the livestock industry. orffa.comnih.gov The International Agency for Research on Cancer (IARC) has classified zearalenone as a Group 3 carcinogen, indicating that its carcinogenicity to humans is not classifiable. nih.gov

Prevalence and Global Distribution in Agricultural Commodities

Zearalenone is a globally distributed mycotoxin that contaminates a wide range of agricultural commodities, with a higher prevalence in temperate climates. scispace.comnih.gov It is most frequently found in maize but also occurs in wheat, barley, oats, rice, sorghum, and their processed products. inchem.orgeuropa.eunih.gov

The prevalence of zearalenone contamination can be significant. Some reports indicate that around 25-50% of the world's food crops are affected by mycotoxins, with zearalenone being a major contributor. nih.gov A 10-year global survey found zearalenone in 45% of over 61,000 samples of feed and feed raw materials. nih.gov The World Health Organization has reported that approximately 30-40% of crops globally are contaminated with zearalenone. mdpi.com

Contamination levels can vary depending on factors such as climate, agricultural practices, and storage conditions. inchem.orgmdpi.com For instance, high humidity and moderate to low temperatures favor the growth of Fusarium species and subsequent zearalenone production. mdpi.commdpi.com

Below is a table summarizing the occurrence of zearalenone in various agricultural commodities based on several studies.

| Commodity | Prevalence/Concentration | Region/Source |

| Maize | 33% occurrence, mean level 15 µg/kg | EFSA Panel Survey mdpi.com |

| 86% occurrence in maize germ oil, mean content 72 µg/kg | EFSA Panel Survey mdpi.com | |

| High detection rates in Côte d'Ivoire (100%) and other African regions | Various studies in Africa mdpi.comnih.gov | |

| Wheat | 24% of wheat products contaminated | Global study mdpi.com |

| Average concentration of 24 µg/kg in alternatively produced crops | German study inchem.org | |

| Barley | 46% of barley contaminated | Global study mdpi.com |

| Average concentration of 3-36 µg/kg | German study inchem.org | |

| Oats | Detected in various cereal-derived foods | General finding mdpi.com |

| Rice | Contamination reported | General finding inchem.org |

| Sorghum | Contamination reported | General finding inchem.org |

| Mixed Feed | 50% of all feed contaminated in recent years | Orffa Additives orffa.com |

| Found in 60-240 µg/kg in poultry feed and 54-403 µg/kg in swine feed | Study on mixed feeds researchgate.net |

Overview of Research Directions in Zearalenone Studies

Current research on zearalenone is multifaceted, focusing on several key areas to better understand and mitigate its impact.

One major research direction is the development of more sensitive and accurate methods for detecting zearalenone and its metabolites in food and feed. mdpi.com This includes research into "masked" mycotoxins, which are derivatives of zearalenone that may not be detected by standard analytical methods but can be converted back to the toxic form in the body. mdpi.comresearchgate.net

Another significant area of investigation is the biological degradation and detoxification of zearalenone. nih.govpeerj.comdergipark.org.tr Researchers are exploring the use of microorganisms, such as bacteria and yeast, and their enzymes to break down zearalenone into non-toxic compounds. nih.govpeerj.com This includes the study of zearalenone lactonase, an enzyme with potential for industrial applications in detoxification. creative-diagnostics.com

Toxicological studies continue to be a primary focus, aiming to further elucidate the mechanisms of zearalenone's effects on cellular processes, including its impact on the endocrine and immune systems. mdpi.comcreative-diagnostics.comnih.gov Research is also ongoing to understand the long-term effects of low-dose exposure to zearalenone, particularly concerning intestinal health and endocrine homeostasis. mdpi.com

Furthermore, there is a growing interest in the synergistic effects of zearalenone with other mycotoxins, as they often co-occur in contaminated commodities. mdpi.com Understanding these interactions is crucial for a more accurate risk assessment.

Finally, research continues to inform and refine regulatory standards for zearalenone levels in food and feed to ensure consumer safety. europa.eu

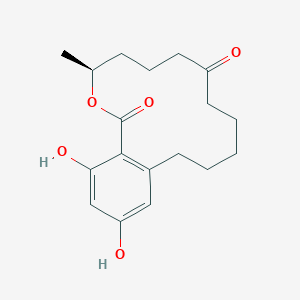

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJDQUGPCJRQRJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022395 | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5975-78-0 | |

| Record name | Zearalanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5975-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Fungal Pathogenesis of Zearalenone

Mycotoxin Production by Fusarium Species

The synthesis of Zearalenone (B1683625) is a secondary metabolic process in Fusarium species. It is biosynthesized through the polyketide pathway, a common route for the formation of various fungal secondary metabolites. nih.gov The primary producers of Zearalenone are plant pathogenic fungi that cause diseases like Fusarium head blight (FHB) in wheat and barley, and Gibberella ear rot in corn. nih.gov

Genetics of Zearalenone Biosynthesis

The genetic blueprint for Zearalenone biosynthesis in F. graminearum is located within a specific gene cluster. researchgate.net Research has identified four key genes that are essential for the production of this mycotoxin. researchgate.netresearchgate.netproquest.com These genes are co-regulated and work in concert to produce the final compound. nih.gov Disruption of the core genes involved in this pathway results in the complete loss of Zearalenone production. nih.gov

The central genes in the Zearalenone biosynthetic cluster are:

PKS13 and PKS4 : Two polyketide synthase genes that are fundamental to forming the carbon skeleton of the molecule. researchgate.netnih.gov

ZEB1 : A gene that encodes an isoamyl alcohol oxidase responsible for a critical conversion step in the pathway. researchgate.netnih.gov

ZEB2 : This gene codes for a transcription factor that regulates the expression of the other genes within the cluster. researchgate.netnih.gov

Key Genes in the Zearalenone Biosynthetic Cluster

| Gene Name | Encoded Protein/Function | Role in Biosynthesis |

|---|---|---|

| PKS13 | Non-reducing Polyketide Synthase (PKS) | Extends the polyketide chain and is involved in cyclization and aromatization. researchgate.net |

| PKS4 | Reducing Polyketide Synthase (PKS) | Initiates the biosynthesis by catalyzing the condensation of acetyl-CoA and malonyl-CoA units. researchgate.net |

| ZEB1 | Isoamyl alcohol oxidase-like protein | Catalyzes the final oxidation step, converting β-zearalenol to Zearalenone. researchgate.netnih.gov |

| ZEB2 | Transcription Factor (bZIP domain) | Controls and regulates the transcription of the other genes in the ZEA cluster. researchgate.netnih.gov |

Polyketide Synthase Involvement in Zearalenone Formation

The formation of the Zearalenone molecule is a classic example of a fungal polyketide synthesis pathway, which relies on the collaborative action of two distinct Type I polyketide synthases (PKSs). nih.gov These large, multi-domain enzymes iteratively condense simple acetate (B1210297) units to build the complex carbon backbone of the mycotoxin. nih.gov

The biosynthesis is initiated by PKS4, a reducing PKS. researchgate.netnih.gov It catalyzes the condensation of one acetyl-CoA molecule with five malonyl-CoA molecules to create a hexaketide intermediate. researchgate.net This initial structure is then transferred to the second polyketide synthase, PKS13. bibliotekanauki.pl PKS13, a non-reducing PKS, acts as an extender, adding three more malonyl-CoA units to the chain. researchgate.net It is also responsible for the subsequent cyclization and aromatization reactions that form the characteristic resorcylic acid lactone ring structure of Zearalenone. researchgate.net The disruption of either PKS4 or PKS13 completely halts the production of Zearalenone, demonstrating that both are indispensable for the pathway. nih.govnih.gov

Fungal Life Cycle and Grain Colonization Mechanisms

The life cycle of Fusarium graminearum, the primary producer of Zearalenone, is closely tied to its host plants, particularly wheat and maize. nih.govresearchgate.net The fungus can survive between growing seasons on the crop residues left in the field, such as corn stalks and wheat straw. nih.govapsnet.org This debris serves as the primary source of inoculum for the next crop.

The fungus has both a sexual (teleomorph, Gibberella zeae) and an asexual (anamorph, F. graminearum) stage. researchgate.net During warm and wet conditions, the fungus produces sexual spores (ascospores) within structures called perithecia on the surface of the crop residue. apsnet.org These ascospores are forcibly discharged into the air and can be carried by wind over long distances to infect flowering cereal heads. apsnet.org The fungus also produces asexual spores (macroconidia), which are typically dispersed by rain splash over shorter distances. apsnet.orgscabusa.org

Infection of cereal grains primarily occurs during anthesis (flowering). nih.gov The spores land on the flowers and germinate, with the fungal hyphae penetrating the plant tissue through natural openings. nih.gov Once inside, the fungus spreads through the developing head, causing the characteristic symptoms of Fusarium head blight, such as bleached spikelets. apsnet.org As the fungus colonizes the developing grain, it produces mycotoxins, including Zearalenone. nih.gov

Environmental Factors Influencing Fungal Zearalenone Production

The growth of Fusarium species and the subsequent production of Zearalenone are heavily influenced by specific environmental conditions. nih.gov Temperature, moisture (water activity), and pH are critical factors that dictate the level of fungal contamination and toxin accumulation in crops. nih.govnih.gov

Temperature: Fusarium species can grow over a wide temperature range, but the optimal temperatures for Zearalenone production are often different from those for fungal growth. nih.gov Maximum Zearalenone production by F. graminearum often occurs at moderate temperatures, typically between 25°C and 30°C. wikipedia.orgnih.gov However, significant toxin accumulation can also occur at lower temperatures. Some studies have shown that temperature fluctuations, particularly a shift from a moderate growth temperature (e.g., 25°C) to a lower temperature (around 15°C), can significantly enhance Zearalenone production. nih.govbirjand.ac.ir

Moisture and Water Activity: High humidity and moisture are crucial for fungal growth and infection. nih.gov FHB infection is favored by extended periods of high relative humidity (above 90%). nih.gov Water activity (aw), which measures the availability of water for microbial growth, is a key determinant. The optimal aw for Fusarium growth is high, typically between 0.980 and 0.995. nih.gov Both fungal growth and Zearalenone production are inhibited at lower water activity levels (e.g., 0.90). nih.gov

pH: The pH of the substrate also plays a role. While fungal growth can occur across a range of pH values, Zearalenone production can be favored by specific conditions. For instance, at lower temperatures (around 15°C), an alkaline environment can support ZEN production, whereas at optimal growth temperatures (25°C-30°C), a neutral pH may result in the highest toxin yields. wikipedia.orgnih.gov

Optimal Environmental Conditions for Zearalenone Production

| Environmental Factor | Condition Favoring Production | Source |

|---|---|---|

| Temperature | Optimal growth at 25–30°C; production often enhanced by lower temperatures (~15°C) or temperature shifts. | wikipedia.orgnih.govnih.gov |

| Relative Humidity | High, >90% for infection. | nih.gov |

| Water Activity (aw) | High, optimal between 0.980–0.995. | nih.govnih.gov |

| pH | Neutral to alkaline conditions can favor production depending on temperature. | wikipedia.orgnih.gov |

Zearalenone Metabolism and Toxicokinetics

Biotransformation and Metabolite Formation

Phase I Metabolic Reactions: Reduction and Hydroxylation

Formation of Zearalanone and Zearalanols

Phase I metabolism of Zearalenone (B1683625) (ZEN) is characterized by the reduction of its ketone group and, in some cases, further reduction of the double bond within the lactone ring. These reactions are primarily catalyzed by hydroxysteroid dehydrogenases (HSDs) nih.govmdpi.com.

The principal Phase I metabolites formed from ZEN are α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL) . These are produced through the reduction of the ketone group at the C-11 position nih.govmdpi.com. α-ZEL is generally considered to be more estrogenically potent than ZEN, leading to its classification as a bioactivated metabolite, whereas β-ZEL is less estrogenic and is often regarded as a detoxification product mdpi.commdpi.commycotoxinsite.com.

Further metabolic steps can involve the reduction of the C11-C12 double bond in the zearalenols, yielding α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL) nih.govmdpi.commdpi.comresearchgate.net. This compound (ZAN) is also identified as a metabolite, potentially formed via reversible reduction of ZEN nih.govresearchgate.net. The relative proportions of these metabolites can vary significantly depending on the species and the specific metabolic environment (e.g., hepatic vs. gut microbiota) wur.nlnih.gov.

Monohydroxylated Zearalenone Derivatives

Beyond the primary reduction pathways, Zearalenone and its metabolites can undergo oxidative modifications, including hydroxylation at various positions. Aromatic hydroxylation, mediated by cytochrome P450 (CYP) enzymes, particularly human CYP1A2, can lead to the formation of catechol metabolites capes.gov.brfrontiersin.org. These catechols can subsequently be methylated by catechol-O-methyltransferase (COMT) capes.gov.brresearchgate.net.

Furthermore, studies have identified aliphatic hydroxylation at multiple positions on the ZEN molecule, such as C-8, C-9, C-10, and C-5, leading to the formation of novel hydroxylated derivatives nih.gov. These oxidative pathways represent additional Phase I metabolic routes that contribute to the diversity of ZEN metabolites, though their specific biological activities and toxicological significance are still areas of ongoing research capes.gov.brnih.gov.

Phase II Metabolic Reactions: Glucuronidation and Conjugation

Phase II metabolism involves the conjugation of Zearalenone and its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663). This process significantly increases the water solubility of the compounds, facilitating their excretion from the body and generally reducing their estrogenic activity nih.govbionte.comresearchgate.net.

Glucuronidation is the predominant Phase II metabolic pathway for ZEN and its metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs), including UGT1A1 and UGT1A8 nih.govbionte.comresearchgate.net. The resulting zearalenone-glucuronides and α-zearalenol-glucuronides are typically excreted in urine researchgate.netd-nb.info.

Sulfation , catalyzed by sulfotransferases (SULTs), is another conjugation pathway observed, though often to a lesser extent than glucuronidation, with species-specific variations in its contribution bionte.comresearchgate.netd-nb.info. For instance, in sows, α-zearalenol is predominantly conjugated with sulfate in urine, while glucuronidation is more prevalent in bile d-nb.info. These conjugated metabolites are generally considered to have significantly lower estrogenic potential compared to their unconjugated precursors nih.gov.

Interspecies Differences in Zearalenone Metabolism

Significant interspecies variations in Zearalenone metabolism are well-documented, contributing to the differential sensitivity and toxicological responses observed across animal species mdpi.commdpi.comwur.nld-nb.infonih.gov.

Pigs: Are highly sensitive to ZEN toxicity and predominantly metabolize it to the more potent α-zearalenol (α-ZEL) in the liver mdpi.comnih.gov. Their gut microbiota also exhibits higher metabolic activity compared to humans and rats wur.nl.

Rats: Exhibit a more diverse metabolic profile, incorporating reduction and hydroxylation pathways, including the formation of catechols in vivo mdpi.comcapes.gov.br. Albumin binding in rats contributes to longer elimination half-lives of ZEN and its metabolites d-nb.info.

Chickens and Poultry: Are generally more resistant to ZEN. Chicken liver microsomes tend to produce higher amounts of β-zearalenol (β-ZEL), which has lower estrogenic activity mdpi.comnih.gov.

Cattle and Ruminants: β-ZEL is frequently detected as a major metabolite. Additionally, gastrointestinal tissues, alongside the liver, play a role in the formation of α-zearalenol mdpi.comnih.gov.

Humans: Show lower efficiency in gut microbiota-mediated ZEN metabolism compared to pigs and rats. Aromatic hydroxylation leading to catechols is a notable metabolic pathway wur.nlcapes.gov.br.

Donkeys: Display moderate absorption and elimination rates, with an elimination half-life intermediate between chickens and pigs/rats nih.gov.

These species-specific differences in metabolic pathways, enzyme activities, and even plasma protein binding (e.g., albumin binding) significantly influence the toxicokinetics and ultimate toxic effects of Zearalenone d-nb.inforesearchgate.net.

Influence of Gut Microbiota on Zearalenone Metabolism

The gut microbiota plays a critical role in the biotransformation of Zearalenone (ZEN) following ingestion, primarily through reductive pathways mdpi.commycotoxinsite.comwur.nlnih.gov. Microbial enzymes in the gastrointestinal tract convert ZEN into α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL) mdpi.commycotoxinsite.comwur.nl.

The metabolic activity of the gut microbiota varies considerably across species, with pigs demonstrating higher ZEN metabolism compared to rats and humans wur.nl. Specific bacterial genera, such as Lactobacillus, Streptococcus, Ruminococcus, and Enterococcus, have been identified as important contributors to ZEN metabolism in broilers nih.gov.

The microbial transformation of ZEN can lead to bioactivation (formation of the more potent α-ZEL) or detoxification (formation of the less potent β-ZEL) mdpi.commdpi.commycotoxinsite.com. While microbial degradation can mitigate some of ZEN's adverse effects, the resulting zearalenol (B1233230) metabolites remain estrogenic nih.govresearchgate.net. The gut microbiome's influence extends to the enterohepatic circulation of ZEN and its metabolites, further impacting their systemic availability bionte.com.

Compound List

Zearalenone (ZEN)

α-Zearalenol (α-ZEL)

β-Zearalenol (β-ZEL)

α-Zearalanol (α-ZAL) / Zeranol

β-Zearalanol (β-ZAL) / Taleranol

this compound (ZAN)

Zearalenone-glucuronide

α-Zearalenol-glucuronide

Zearalenone-sulfate

Catechol metabolites of Zearalenone

Aliphatic Hydroxylated Zearalenone metabolites

Data Tables

Table 1: Major Zearalenone Metabolites and Metabolic Pathways

| Zearalenone Metabolite | Primary Phase | Key Reaction(s) | Key Enzyme(s)/Catalyst | Notes |

| α-Zearalenol (α-ZEL) | Phase I | Reduction | 3α-HSD | More estrogenically potent than ZEN; considered bioactivation mdpi.commdpi.commycotoxinsite.com. |

| β-Zearalenol (β-ZEL) | Phase I | Reduction | 3β-HSD | Less estrogenically potent than ZEN; considered detoxification mdpi.commdpi.commycotoxinsite.com. |

| α-Zearalanol (α-ZAL) / Zeranol | Phase I | Reduction | Further reduction | Derived from α-ZEL; also estrogenic nih.govmdpi.commdpi.com. |

| β-Zearalanol (β-ZAL) / Taleranol | Phase I | Reduction | Further reduction | Derived from β-ZEL; less estrogenic than α-ZAL nih.govmdpi.commdpi.com. |

| This compound (ZAN) | Phase I | Reduction | Reversible reduction | Mentioned as a metabolite, potentially formed from ZEN nih.govresearchgate.net. |

| Catechol Metabolites | Phase I | Aromatic Hydroxylation | CYP enzymes (e.g., hCYP1A2) | Formed via aromatic hydroxylation; can be methylated by COMT capes.gov.brresearchgate.net. |

| Aliphatic Hydroxylated Metabolites | Phase I | Aliphatic Hydroxylation | Hydroxylation | Novel metabolites formed by hydroxylation at various aliphatic positions (e.g., C-8, C-9) nih.gov. |

| Zearalenone-glucuronide | Phase II | Glucuronidation | UGTs (e.g., UGT1A1, UGT1A8) | Conjugated ZEN; less estrogenic, aids excretion nih.govbionte.comresearchgate.net. |

| α-Zearalenol-glucuronide | Phase II | Glucuronidation | UGTs | Conjugated α-ZEL; less estrogenic, aids excretion nih.gov. |

| Zearalenone-sulfate | Phase II | Sulfation | SULTs | Conjugated ZEN; less estrogenic, aids excretion bionte.comresearchgate.netd-nb.info. |

Table 2: Interspecies Differences in Zearalenone Metabolism and Sensitivity

| Species | Sensitivity to ZEN | Predominant Phase I Metabolites | Role of Gut Microbiota | Other Key Metabolic Features |

| Pigs | High | α-Zearalenol (α-ZEL) | High activity | Liver produces high amounts of α-ZEL; highly sensitive due to efficient bioactivation mdpi.comwur.nlnih.gov. |

| Rats | Moderate | α-ZEL, β-ZEL, Catechols | Moderate activity | Diverse metabolic profile; albumin binding contributes to longer elimination mdpi.comcapes.gov.brd-nb.info. |

| Chickens | Low | β-Zearalenol (β-ZEL) | Lower activity | Liver produces high amounts of β-ZEL (less estrogenic); resistant to ZEN toxicity mdpi.comnih.gov. |

| Cattle | Moderate | β-ZEL, α-ZAL, β-ZAL | Moderate activity | β-ZEL often most detected; GIT tissues contribute to α-ZOL formation mdpi.comnih.gov. |

| Humans | Moderate | α-ZEL, β-ZEL | Lower activity | Aromatic hydroxylation to catechols is significant; gut microbiota less efficient wur.nlcapes.gov.br. |

| Donkeys | Moderate | α-ZEL, β-ZEL | Not specified | Moderate absorption and elimination; longer half-life than chickens nih.gov. |

Molecular and Cellular Mechanisms of Zearalenone Action

Endocrine System Disruption

Zearalenone (B1683625) is a well-documented endocrine-disrupting chemical (EDC) that interferes with the body's hormonal system, primarily through its estrogenic activity. mdpi.comnih.gov Its structural resemblance to endogenous estrogens allows it to interact with components of the endocrine signaling pathway, leading to a cascade of disruptive effects.

The primary mechanism of zearalenone's endocrine-disrupting activity is its ability to bind to and activate estrogen receptors (ERs), specifically ER-α and ER-β. nih.govmdpi.com ZEA and its metabolites, particularly α-zearalenol (α-ZEL), compete with the natural hormone 17β-estradiol for binding sites on these receptors. nih.gov The binding affinity of ZEA and its derivatives varies, with some metabolites showing potent estrogenic activity. For instance, α-ZEL exhibits a stronger estrogenic potency than ZEA itself. nih.govnih.gov This interaction with ERs can trigger estrogenic responses in target tissues, disrupting the normal hormonal balance. nih.gov Studies have shown that low doses of ZEA can modulate the concentrations of ER-α and ER-β in specific organs, highlighting its role as a selective estrogen receptor modulator. nih.gov

| Compound | Receptor Interaction | Key Finding | Citation |

|---|---|---|---|

| Zearalenone (ZEA) | Binds to ER-α and ER-β | Competes with 17β-estradiol for receptor binding sites, acting as a selective modulator. | nih.gov |

| α-Zearalenol (α-ZEL) | Binds to ER-α and ER-β | Exhibits 3-4 times higher estrogenic activity than ZEA. | nih.gov |

| β-Zearalenol (β-ZOL) | Binds to ER-α and ER-β | Shows weaker estrogenic potency compared to ZEA and α-ZEL. | nih.gov |

Upon binding to estrogen receptors, zearalenone and its analogues can activate the transcription of estrogen-responsive genes. nih.gov This activation mimics the action of endogenous estrogens, leading to the inappropriate expression of genes that are normally under the control of 17β-estradiol. Research using breast cancer MCF-7 cells, which are estrogen-responsive, has demonstrated that ZEA and its derivatives can stimulate cell growth in a manner similar to 17β-estradiol. nih.gov The gene expression profiles in response to these compounds were found to be highly correlated with those induced by 17β-estradiol, indicating that they likely mediate their effects through estrogen-receptor-dependent signaling pathways. nih.gov This modulation of gene expression can disrupt various physiological processes, including cell proliferation and differentiation.

Zearalenone and its metabolites can interfere with the synthesis of steroid hormones (steroidogenesis). nih.gov Studies have shown that these compounds can alter the production of key hormones such as progesterone, estradiol, testosterone (B1683101), and cortisol. nih.govnih.gov In vitro assays have demonstrated that ZEA and its metabolites can increase the production of these hormones at certain concentrations. nih.gov For example, in the H295R steroidogenesis assay, ZEA, α-ZOL, and β-ZOL were found to increase the production of progesterone, estradiol, testosterone, and cortisol. nih.gov This interference with hormone production can lead to imbalances in the endocrine system, affecting reproductive health and other physiological functions. frontiersin.org ZEA has been found to induce a dose-dependent reduction of transcripts for key steroidogenic enzymes in porcine granulosa cells. mdpi.com

| Compound | Effect on Hormone Production | Experimental Model | Citation |

|---|---|---|---|

| Zearalenone (ZEA) | Increased production of progesterone, estradiol, testosterone, and cortisol. | H295R steroidogenesis assay | nih.gov |

| α-Zearalenol (α-ZOL) | Increased production of progesterone, estradiol, testosterone, and cortisol. | H295R steroidogenesis assay | nih.gov |

| β-Zearalenol (β-ZOL) | Increased production of progesterone, estradiol, testosterone, and cortisol. | H295R steroidogenesis assay | nih.gov |

Zearalenone can also disrupt the endocrine system by affecting the release of hormones from the pituitary gland. mdpi.com The pituitary gland plays a crucial role in regulating the reproductive system through the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com Research indicates that ZEA and its metabolites can inhibit the biosynthesis and release of LH and FSH. mdpi.comsanctuaryfunctionalmedicine.com This inhibitory effect is thought to occur through the binding of ZEA to receptors on gonadotropic cells in the pituitary. mdpi.com By suppressing the release of these critical hormones, zearalenone can disrupt the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis, which is essential for reproductive health. mdpi.com Studies in bovine anterior pituitary cells have shown that ZEA and its metabolites can suppress GnRH-induced LH secretion. nih.gov

Oxidative Stress Induction

In addition to its endocrine-disrupting effects, zearalenone is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.netplos.org This induction of oxidative stress is considered a significant mechanism underlying the toxic effects of ZEA. researchgate.net

Numerous studies have demonstrated that exposure to zearalenone leads to an increased generation of reactive oxygen species (ROS). researchgate.netnih.govnih.gov ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. mdpi.com The overproduction of ROS induced by ZEA can trigger oxidative stress and lipid peroxidation, leading to cell damage and dysfunction. researchgate.net The generation of ROS may be linked to the metabolic processing of ZEA, which can result in the formation of unstable oxidative metabolites. nih.gov This increase in cellular ROS has been observed in various cell types, including embryonic stem cells and porcine granulosa cells, and is considered a key factor in ZEA-induced cytotoxicity. plos.orgnih.gov

| Cell/Tissue Type | Observed Effect | Key Finding | Citation |

|---|---|---|---|

| Porcine Granulosa Cells | Increased ROS levels | ZEA-induced oxidative stress by increasing ROS and reducing antioxidative enzyme expression. | plos.org |

| Differentiated Human Embryonic Stem Cells | Increased cellular ROS | ZEA exposure led to an increase in ROS, contributing to its embryotoxicity. | nih.gov |

| Various Animal Tissues (in vivo) | Enhanced formation of ROS | ZEN enhanced ROS formation and caused oxidative damage in multiple studies. | plos.org |

Alterations in Antioxidant Enzyme Activities and Pathways

Zearalenone is known to induce oxidative stress, a primary mechanism of its toxicity, by disrupting the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense systems. mdpi.comresearchgate.netresearchgate.net This imbalance is partly achieved by directly inhibiting the activity of key antioxidant enzymes. mdpi.comnih.gov Studies have demonstrated that exposure to Zearalenone can lead to a significant decrease in the activity of crucial enzymes responsible for neutralizing harmful free radicals. For instance, in bovine neutrophils, Zearalenone exposure has been shown to decrease the activity of Superoxide (B77818) Dismutase (SOD) and Catalase (CAT). nih.gov Similarly, in male mice, Zearalenone administration caused a notable reduction in the activities of total superoxide dismutase (T-SOD) and catalase in intestinal tissues. mdpi.com This inhibition of antioxidant pathways compromises the cell's ability to manage oxidative damage, a key factor in ZEA-induced toxicity. researchgate.netresearchgate.net

Table 1: Effect of Zearalenone on Antioxidant Enzyme Activities

| Enzyme | Observed Effect | Cell/Model System |

|---|---|---|

| Superoxide Dismutase (SOD) | Decreased activity | Bovine Neutrophils |

| Catalase (CAT) | Decreased activity | Bovine Neutrophils |

| Total Superoxide Dismutase (T-SOD) | Decreased activity | Male BALB/c Mice (Intestinal Tissue) |

| Catalase (CAT) | Decreased activity | Male BALB/c Mice (Intestinal Tissue) |

Relationship to Cellular Damage

The Zearalenone-induced reduction in antioxidant enzyme activity is directly linked to subsequent cellular damage. mdpi.com The accumulation of unneutralized ROS leads to a state of oxidative stress, which is a major contributor to ZEA-induced DNA damage, lipid peroxidation, and protein damage. mdpi.commdpi.com Oxidative stress is considered a critical molecular mechanism that results in cellular injury and is a primary driver of the reproductive damage caused by Zearalenone. mdpi.com High concentrations of ZEA not only induce oxidative stress but also disrupt the structure of essential organelles such as the endoplasmic reticulum and mitochondria, further contributing to cellular dysfunction and death. mdpi.com This cascade of events, initiated by the disruption of antioxidant pathways, underlies much of the compound's cytotoxic effects. mdpi.com

Cell Cycle Modulation and Proliferative Effects

Zearalenone exhibits a dual effect on cell populations, capable of either halting cell division or stimulating it, depending on the concentration. nih.govrupahealth.com This modulation of the cell cycle is a key aspect of its toxicological and carcinogenic potential. nih.govresearchgate.net

At higher concentrations, Zearalenone has been shown to inhibit cell proliferation by causing cell cycle arrest, primarily at the G2/M phase. nih.govmdpi.com This effect has been observed in a variety of cell types, including mouse Sertoli cells, porcine granulosa cells, and human embryo kidney (HEK) 293 cells. nih.govmdpi.com In prostate cancer cells, ZEA treatment led to a significant decrease in the number of cells in the G0/G1 phase and a corresponding increase in the G2/M phase. nih.gov This disruption of the cell cycle is also associated with altered expression of the proteins that regulate it, such as Cyclin-B1. nih.gov The arrest of the cell cycle can be a cellular defense mechanism to allow for DNA damage repair, or it can be a precursor to programmed cell death. mdpi.com

In contrast to its inhibitory effects at high doses, low concentrations of Zearalenone can stimulate cell proliferation. nih.govrupahealth.com This proliferative effect is attributed to Zearalenone's estrogen-like properties, allowing it to bind to estrogen receptors and mimic the effects of natural estrogens. nih.govrupahealth.com Research has shown that ZEA can powerfully stimulate cell proliferation at concentrations starting from 10⁻¹⁰ M, with a maximal effect observed around 10⁻⁸ M. nih.gov This estrogenic activity is a significant factor in the compound's potential to promote the growth of hormone-dependent cancers. rupahealth.com

Apoptosis and Cell Death Mechanisms

Zearalenone is a potent inducer of apoptosis, or programmed cell death, in various cell types. nih.govnih.gov This process is a critical mechanism through which ZEA exerts its toxic effects, leading to the elimination of damaged cells. nih.gov The induction of apoptosis by Zearalenone primarily involves the intrinsic, or mitochondrial, pathway. mdpi.comnih.govmdpi.com

The mitochondrial pathway is central to Zearalenone-induced apoptosis. researchgate.net The process is often initiated by cellular stress signals, including DNA damage, which can activate the tumor suppressor protein p53. nih.govresearchgate.net The activation of the p53-dependent pathway is a key step in triggering ZEA-induced apoptosis in cells like human hepatocytes (HepG2). nih.gov

This pathway involves several key molecular events:

Regulation by Bcl-2 Family Proteins: Zearalenone alters the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability. It typically causes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.comjst.go.jp This shift increases the Bax/Bcl-2 ratio, favoring apoptosis. mdpi.comjst.go.jp

Mitochondrial Membrane Disruption: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and increased permeability of the outer mitochondrial membrane. mdpi.comresearchgate.net

Cytochrome c Release: This disruption allows for the release of key pro-apoptotic factors from the mitochondria into the cytosol, most notably cytochrome c. nih.govmdpi.comjst.go.jpnih.gov

Caspase Activation: Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates an initiator caspase, caspase-9. nih.govmdpi.com Activated caspase-9 then cleaves and activates an executioner caspase, caspase-3, which carries out the systematic dismantling of the cell, leading to apoptosis. nih.govmdpi.com

Table 2: Key Molecular Events in Zearalenone-Induced Mitochondrial Apoptosis

| Molecular Component | Role/Action in Response to Zearalenone |

|---|---|

| p53 | Activated by cellular stress; triggers the apoptotic pathway. nih.govresearchgate.net |

| Bax | Pro-apoptotic protein; expression is upregulated. mdpi.comjst.go.jp |

| Bcl-2 | Anti-apoptotic protein; expression is downregulated. mdpi.comjst.go.jp |

| Mitochondrial Membrane | Loses potential and becomes permeable. mdpi.comresearchgate.net |

| Cytochrome c | Released from mitochondria into the cytosol. nih.govnih.gov |

| Caspase-9 | Initiator caspase; activated by cytochrome c. nih.govmdpi.com |

Role of p53-Mediated Signaling

Zearalenone (ZEA) has been shown to induce cellular apoptosis through the activation of the p53 signaling pathway. The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle, DNA repair, and apoptosis in response to cellular stress, including genotoxic damage. researchgate.net Studies have demonstrated that exposure to ZEA can lead to an upregulation of p53. nih.gov This activation of p53 can, in turn, trigger the mitochondrial apoptotic pathway. researchgate.net

In human embryonic kidney epithelial (HEK-293) cells, ZEA exposure was found to induce apoptosis by upregulating p53, alongside other key apoptosis-related proteins such as Bcl-2, CASP3, and CASP9. nih.gov Furthermore, research in bovine aortic endothelial cells has elucidated a signaling cascade where ZEA induces apoptosis through a pathway involving cytosolic Ca2+, ERK1/2, and p53. nih.gov Genotoxic damage induced by ZEA is a known activator of the TP53 gene, leading to increased expression of the p53 transcription factor. This subsequently influences the expression of numerous genes that govern cell cycle arrest, DNA repair mechanisms, and the initiation of apoptosis. researchgate.net

Genotoxicity and DNA Damage

DNA Fragmentation and Adduct Formation

One of the primary manifestations of Zearalenone's genotoxicity is the induction of DNA fragmentation. nih.gov This process, characterized by the cleavage of DNA into smaller fragments, is a hallmark of apoptosis and a clear indicator of cellular damage. nih.govnih.gov Studies have shown that ZEA can induce DNA fragmentation in a dose-dependent manner in various cell types, including porcine granulosa cells and human kidney epithelial cells. researchgate.net

In addition to fragmentation, ZEA and its metabolites can form DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This binding can lead to mutations and is considered a critical step in the initiation of carcinogenesis. Research using a ³²P-postlabeling method has identified the formation of multiple DNA adducts in the liver and kidneys of female mice treated with ZEA. nih.govoup.com The total levels of these adducts were found to be significant, reaching up to 1393 ± 324 adducts per 10⁹ nucleotides in the liver after a single intraperitoneal dose. nih.govoup.com The formation of these adducts confirms the genotoxic potential of Zearalenone and its ability to directly interact with and alter the genetic material. nih.gov

| Organ | Treatment | Total DNA Adducts / 10⁹ Nucleotides |

| Kidney (Mouse) | Single i.p. dose (2 mg/kg) | 114 ± 37 |

| Liver (Mouse) | Single i.p. dose (2 mg/kg) | 1393 ± 324 |

| Liver (Mouse) | Single oral dose (2 mg/kg) | 548 ± 50 |

| Ovary (Mouse) | Repeated doses (1 mg/kg) | 17 ± 5 |

Chromosomal Aberrations and Micronucleus Formation

Zearalenone exposure has been demonstrated to induce chromosomal aberrations and the formation of micronuclei, both of which are indicators of significant genetic damage. nih.govnih.gov Chromosomal aberrations refer to abnormalities in the structure or number of chromosomes and can include deletions, duplications, and translocations. Studies have shown that ZEA and its metabolites, α-zearalenol and β-zearalenol, can increase the percentage of chromosomal aberrations in both in vivo models, such as mouse bone-marrow cells, and in vitro systems, like HeLa cells. nih.gov

Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a sign of chromosomal instability and damage. Zearalenone has been shown to induce micronucleus formation, further highlighting its genotoxic capabilities. nih.govnih.gov

Impact on Genomic Stability

The culmination of DNA fragmentation, adduct formation, chromosomal aberrations, and micronucleus formation is a significant negative impact on genomic stability. Zearalenone exposure can disrupt the integrity of the genome, leading to an increased rate of mutations and potentially contributing to the development of cancer. nih.gov

In vitro studies on swine follicular granulosa cells have shown that ZEA impairs genomic stability by causing DNA double-strand breaks. This damage, in turn, upregulates the expression of DNA damage and repair-related genes such as BRCA1, RAD51, and PRKDC. nih.gov The disruption of genomic stability by ZEA can lead to cell cycle arrest and, if the damage is too severe for the DNA repair systems to handle, can ultimately trigger apoptosis. nih.gov

Regulation of Signal Transduction Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK, p38 MAPK)

Zearalenone exerts significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cellular processes like stress response, apoptosis, and inflammation. The specific effects of ZEA on the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways can vary depending on the cell type and experimental context.

In RAW264.7 macrophages, ZEA has been shown to induce cytotoxicity through a mechanism that involves the activation of both JNK and p38 MAPK. nih.gov This activation is a key step in a signaling cascade that leads to increased cellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, AIF- (apoptosis-inducing factor) and ROS-mediated cell death. nih.gov Similarly, in porcine intestinal epithelial cells, ZEA-induced oxidative stress leads to the phosphorylation of p38 MAPK, which in turn activates protective autophagy. nih.gov

However, the effect is not always one of activation. In studies on pig spleen, ZEA exposure led to an inflammatory response that appeared to be a consequence of JNK pathway activation, while the expression of p38 MAPK was suppressed. plos.orgsemanticscholar.org In porcine liver, ZEA was found to significantly reduce the gene expression and protein concentrations of key signaling effectors, including JNK and p38, leading to immunosuppression. cambridge.org This suggests that ZEA's modulation of MAPK pathways is complex and tissue-specific, contributing to a range of outcomes from targeted cell death to broader immunomodulatory effects. cambridge.org

Nrf2 Signaling Pathway Activation

The Keap1-Nuclear factor erythroid 2-related factor 2 (Keap1-Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress, and it is a significant target of zearalenone. Exposure to ZEA has been consistently shown to induce oxidative stress, which triggers the activation of this protective pathway. mdpi.com

In porcine jejunal epithelial cells (IPEC-J2), ZEA treatment leads to the activation of the Keap1-Nrf2 pathway. mdpi.comnih.gov This activation involves ZEA inducing the expression of the Nrf2 gene, causing the Nrf2 protein to translocate from the cytoplasm into the nucleus. mdpi.com Concurrently, the expression of Keap1, which is a negative regulator that targets Nrf2 for degradation, is reduced. mdpi.com Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression. Key downstream targets that are enhanced by ZEA-induced Nrf2 activation include hemeoxygenase 1 (Ho-1) and quinone oxidoreductase 1 (Nqo1). mdpi.comnih.gov The activation of the Nrf2 pathway serves as a compensatory mechanism to counteract the toxic, oxidative effects of zearalenone.

Hippo Signaling Pathway and Cancer-Associated Genes

The Hippo signaling pathway is a crucial tumor suppressor pathway that regulates organ size, cell proliferation, and apoptosis. nih.govmdpi.com Its core components in mammals include the kinases MST1/2 and LATS1/2, which, when the pathway is active, phosphorylate and promote the cytoplasmic retention of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). nih.govnih.gov When the Hippo pathway is dysregulated or inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind with TEAD family transcription factors to promote the expression of genes associated with cell proliferation and inhibition of apoptosis, which can contribute to tumorigenesis. nih.govnih.gov

While the dysregulation of the Hippo pathway and the resulting nuclear activity of YAP/TAZ are linked to the development of various cancers, direct modulation of the Hippo signaling cascade by zearalenone has not been extensively documented in available research. However, ZEA is known to influence the expression of cancer-related genes through other signaling pathways. For instance, ZEA can induce the expression of ovarian cancer-associated genes via the PTEN/PI3K/AKT signaling pathway. ZEA also modulates other signaling networks that have known crosstalk with the Hippo pathway, such as the Wnt/β-catenin pathway, suggesting potential for indirect influence. nih.gov

Wnt-1/β-catenin Pathway Modulation

Zearalenone has been shown to modulate the canonical Wnt-1/β-catenin signaling pathway, a pathway integral to embryonic development, tissue homeostasis, and carcinogenesis. nih.govacs.org Studies demonstrate that ZEA exposure can activate this pathway, promoting cellular proliferation. nih.govmdpi.com

In porcine endometrial epithelial cells, ZEA treatment up-regulates the expression of WNT1, the initiating factor of the canonical pathway. nih.gov This leads to the accumulation of β-catenin, the key effector of the pathway, in the cytoplasm and its subsequent translocation into the nucleus. nih.govacs.org This nuclear accumulation of β-catenin activates the transcription of Wnt-specific target genes, ultimately promoting cell proliferation. nih.gov This activation has been observed in various tissues, including the ovaries of postweaning piglets and the jejunum of castrated male pigs, indicating that ZEA can disturb tissue homeostasis by altering this critical signaling pathway. acs.orgmdpi.comnih.gov The activation of the Wnt-1/β-catenin pathway is one of the key mechanisms through which ZEA exerts its proliferative and estrogen-like effects. acs.org

Data Tables

Table 1: Summary of Signaling Pathways Modulated by Zearalenone

| Signaling Pathway | Key Molecules Involved | Cellular Outcome |

|---|---|---|

| MAPK Pathways | JNK, p38 MAPK, AIF | Apoptosis, Autophagy, Inflammation, Immunosuppression |

| Nrf2 Pathway | Keap1, Nrf2, Ho-1, Nqo1 | Activation of antioxidant defense, Cytoprotection |

| Hippo Pathway | MST1/2, LATS1/2, YAP, TAZ | Regulation of cell proliferation and apoptosis (General Function) |

| Wnt-1/β-catenin Pathway | Wnt-1, β-catenin, GSK-3β | Increased cellular proliferation, Tissue development |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Acronym |

|---|---|

| Zearalenone | ZEA |

| α-zearalenol | - |

| β-zearalenol | - |

| Yes-associated protein | YAP |

| Transcriptional co-activator with PDZ-binding motif | TAZ |

Nuclear Receptor Signaling (PXR, CAR, AhR, Nur77)

Zearalenone (ZEN) interacts with several nuclear receptors that function as sensors for foreign compounds (xenobiotics), thereby influencing the expression of genes crucial for metabolism and cellular homeostasis. The primary receptors affected include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR), which are typically activated by ZEN. In contrast, ZEN has been shown to inhibit the expression of the orphan nuclear receptor Nur77.

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)

Zearalenone is a known activator of both PXR and CAR signaling pathways. nih.govnih.gov Studies using primary cultures of human hepatocytes have demonstrated that ZEN increases the mRNA levels of human PXR and CAR. nih.govnih.gov This activation leads to the subsequent upregulation of their downstream target genes, which encode for phase I and phase II metabolizing enzymes. nih.gov For instance, ZEN exposure has been shown to increase the expression of cytochrome P450 enzymes such as CYP3A4, CYP2B6, CYP3A5, and CYP2C9, even at low concentrations. nih.gov In female piglets, dietary supplementation with ZEN resulted in a dose-dependent increase in the mRNA expression of PXR, CAR, and various phase I (including CYP1A1, CYP1A2, CYP2A6, CYP2E1, CYP3A5) and phase II enzymes (GSTA1, GSTA2, UGT1A3). nih.gov This response suggests a defensive mechanism to metabolize and eliminate the toxin. nih.gov

The molecular mechanism for PXR activation by ZEN has been investigated in detail. It has an EC50 value of approximately 1.5 μM for the activation of human PXR (hPXR). nih.gov Mammalian two-hybrid assays reveal that ZEN likely binds directly to PXR, acting as a classical nuclear receptor ligand. nih.gov This binding displaces the nuclear receptor corepressor protein N-CoR while simultaneously recruiting coactivator proteins such as Steroid Receptor Coactivator-1 (SRC-1), Glucocorticoid Receptor-Interacting Protein 1 (GRIP1), and PPAR-Binding Protein (PBP) to the receptor. nih.gov This co-factor exchange is a critical step in initiating the transcription of PXR target genes like CYP3A4, a key enzyme in drug metabolism. nih.gov In another context, ZEN has been found to induce an interaction between PXR and the transcription factor Sp1, which paradoxically leads to decreased transcription of endothelial nitric oxide synthase (eNOS) in bovine aortic endothelial cells. mdpi.com

Aryl Hydrocarbon Receptor (AhR)

Similar to its effects on PXR and CAR, zearalenone also activates the AhR signaling pathway. nih.gov In human hepatocyte cultures, ZEN exposure elevates AhR mRNA levels, which in turn boosts the expression of AhR target genes, notably CYP1A1 and CYP1A2. nih.govnih.gov The AhR pathway is a well-established mechanism for sensing and responding to a variety of environmental contaminants. frontiersin.org Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). researchgate.net This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. researchgate.net

Orphan Nuclear Receptor Nur77

In contrast to its activating role on PXR, CAR, and AhR, zearalenone has been shown to inhibit the expression of the orphan nuclear receptor Nur77 (also known as NR4A1). nih.govnih.gov This inhibitory effect has been specifically observed in mouse Leydig cells, where ZEN causes a significant decrease in Nur77 expression. nih.gov The downregulation of Nur77 is a key part of the molecular pathway through which ZEN inhibits testosterone biosynthesis. nih.govnih.gov This demonstrates that ZEN's interaction with nuclear receptors is complex, involving both activation and inhibition of different signaling pathways, leading to diverse biological outcomes.

| Nuclear Receptor | Effect of Zearalenone | Key Target Genes or Downstream Effects | Cell/Animal Model | References |

|---|---|---|---|---|

| Pregnane X Receptor (PXR) | Activation | ↑ CYP3A4, CYP2B6, CYP3A5, CYP2C9, eNOS (via PXR-Sp1 interaction) | Human hepatocytes, Female piglets, Bovine aortic endothelial cells | nih.govnih.govnih.govmdpi.com |

| Constitutive Androstane Receptor (CAR) | Activation | ↑ CYP2B6, CYP2E1, CYP3A5, CYP2A6, CYP1A1, CYP1A2 | Human hepatocytes, Female piglets | nih.govnih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Activation | ↑ CYP1A1, CYP1A2 | Human hepatocytes | nih.govnih.gov |

| Nur77 (NR4A1) | Inhibition of Expression | ↓ Testosterone Biosynthesis | Mouse Leydig cells | nih.govnih.gov |

MicroRNA Expression and Regulatory Networks

Zearalenone significantly alters the expression profiles of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression at the post-transcriptional level. mdpi.com These changes are a critical component of the molecular mechanisms underlying ZEN-induced cellular responses, including proliferation, cell cycle disruption, and apoptosis. nih.govnih.gov

Studies have identified a large number of miRNAs that are differentially expressed following ZEN exposure. For example, in TM3 Leydig cells, one study found 66 differentially expressed miRNAs after treatment with low concentrations of ZEN. nih.gov Another investigation using TM3 cells identified 197 miRNAs with significant changes in expression, of which 86 were up-regulated and 111 were down-regulated. nih.govresearchgate.net This widespread dysregulation of miRNA expression highlights their importance in mediating the toxicological effects of zearalenone. nih.gov

The target genes of these ZEN-affected miRNAs are involved in numerous critical signaling pathways. nih.gov Bioinformatic analyses have predicted that these miRNAs regulate pathways integral to cell growth and survival, such as the MAPK, RAS-RAF-MEK-ERK, PI3K-AKT, and Foxo signaling pathways. mdpi.comnih.govnih.gov By altering the levels of specific miRNAs, ZEN can disrupt the delicate balance of these networks, leading to pathological outcomes. For instance, the promotion of cell proliferation by ZEN is regulated by miRNAs that target genes involved in the cell cycle and the MAPK signaling pathway. nih.govresearchgate.net

| Affected Signaling Pathway | Associated Cellular Process | Mechanism of Regulation by Zearalenone | References |

|---|---|---|---|

| MAPK Signaling Pathway | Cell Proliferation, Cell Cycle | Alteration of miRNA expression profiles that target key components of the MAPK cascade. | mdpi.comnih.gov |

| RAS-RAF-MEK-ERK Pathway | Cell Growth, Proliferation | Dysregulation of miRNAs that control genes within this canonical growth-promoting pathway. | mdpi.comnih.gov |

| PI3K-AKT Signaling Pathway | Cell Survival, Apoptosis | ZEN exposure leads to differential expression of miRNAs targeting central nodes like AKT. | nih.gov |

| Foxo Signaling Pathway | Apoptosis, Oxidative Stress | Changes in miRNA levels that modulate the activity of Foxo transcription factors. | nih.gov |

| Apoptosis Pathways | Programmed Cell Death | Activation of specific miRNAs (e.g., miR-1343, miR-331-3p, miR-744) that down-regulate anti-apoptotic genes (e.g., PAK4, ElK1). | nih.gov |

Toxicological Impact of Zearalenone

on the Reproductive System

Zearalenone (B1683625) (ZEA) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species. nih.gov Due to its structural similarity to 17β-estradiol, ZEA can bind to estrogen receptors, leading to a range of toxicological effects on the female reproductive system. nih.govscholasticahq.com These effects include disruptions in reproductive organ function, altered hormone levels, and impaired fertility. nih.govcreative-diagnostics.com

Female Reproductive Effects

Ovarian Dysfunction and Follicular Development Impairment

Zearalenone exposure is known to disrupt the normal development and function of the ovaries. frontiersin.org It can interfere with the maturation of ovarian follicles, leading to a reduction in the number of primary and mature follicles. frontiersin.org In pigs, ZEA has been shown to cause ovarian atrophy and follicular atresia. msdvetmanual.commsu.edu Studies in mice have demonstrated that ZEA exposure can damage the formation of primordial ovarian follicles in newborns when exposed during late pregnancy. arccjournals.com Furthermore, research on weaned gilts indicated that ZEA can interfere with the development and maturation of ovarian follicles and is associated with follicular atresia and apoptosis of granulosa cells. animbiosci.org

In meat rabbits, dietary supplementation with ZEA resulted in pathological changes in ovarian tissue, including follicular dilatation and thinning of the follicular granulosa layer. frontiersin.org Research on gilts has shown that ZEA can stimulate follicular development at certain concentrations, but at higher levels, it leads to a rapid development and subsequent atresia of primordial follicles. animbiosci.org This suggests a dose-dependent effect on follicular dynamics.

| Animal Model | Observed Effects on Ovarian Function and Follicular Development |

| Pigs (Gilts) | Ovarian atrophy, follicular atresia, interference with follicular maturation, and granulosa cell apoptosis. msdvetmanual.commsu.eduanimbiosci.org |

| Mice | Damage to primordial follicle formation in offspring after in-utero exposure. arccjournals.com |

| Rabbits | Follicular dilatation and thinning of the follicular granulosa. frontiersin.org |

| Sheep | Damage to the morphology of primitive and primary follicles. arccjournals.com |

Uterine Hypertrophy and Vaginitis

One of the most prominent effects of zearalenone in female animals is the induction of uterine hypertrophy, characterized by an increase in the size and weight of the uterus. msdvetmanual.commdpi.com This is often accompanied by vaginitis, which involves inflammation of the vagina. creative-diagnostics.commdpi.com In pigs, particularly weaned and prepubertal gilts, ZEA exposure leads to hyperemia (reddening) and enlargement of the vulva, a condition known as vulvovaginitis. msdvetmanual.commsu.edu

Studies have shown that ZEA can cause hypertrophy of the mammary glands and uterus, and in severe cases, can lead to uterine and rectal prolapse. msdvetmanual.com The mechanism behind uterine hypertrophy involves ZEA's estrogen-like activity, which stimulates the proliferation of uterine cells. animbiosci.orgmdpi.com In dairy cows, consumption of ZEA-contaminated feed has been linked to vulvar swelling, uterine inflammation, and vaginitis. mdpi.com

| Animal Model | Observed Effects |

| Pigs (Gilts) | Hyperemia and enlargement of the vulva (vulvovaginitis), uterine hypertrophy, mammary gland hypertrophy, uterine and rectal prolapse. msdvetmanual.commsu.edu |

| Dairy Cows | Vulvar swelling, uterine inflammation, vaginitis. mdpi.com |

Impact on Oocyte Maturation and Embryo Competence

Zearalenone has been shown to negatively affect the maturation of oocytes and the subsequent competence of embryos. arccjournals.com Exposure to ZEA during oocyte maturation can inhibit the process and lead to the formation of aberrant meiotic spindles. nih.gov In vitro studies on pig oocytes demonstrated that ZEA inhibited maturation and that oocytes matured in the presence of ZEA had reduced cleavage rates and blastocyst formation following in vitro fertilization. nih.gov

Research in mice has found that in vivo exposure to ZEA compromises oocyte competence by causing oxidative stress, impairing chromatin configuration, and disrupting gene transcription. nih.govpublish.csiro.au This can lead to impaired preimplantation developmental potential of the oocytes. nih.govpublish.csiro.au Furthermore, maternal exposure to ZEA during lactation can interfere with follicular development in the offspring, reducing oocyte maturation and embryonic development percentages when the offspring reach adolescence. nih.gov Studies on bovine oocytes also showed that ZEA could stall meiotic maturation. arccjournals.com

| Study Type | Organism | Key Findings |

| In vitro | Pig | ZEA inhibited oocyte maturation, caused aberrant spindle formation, and reduced cleavage and blastocyst formation rates. nih.gov |

| In vivo | Mouse | ZEA compromised oocyte competence by inducing oxidative stress, impairing chromatin configuration, and altering gene transcription. nih.govpublish.csiro.au |

| Maternal Exposure | Mouse | Maternal ZEA exposure during lactation reduced oocyte maturation and embryonic development in offspring. nih.gov |

| In vitro | Cow | ZEA stalled meiotic maturation of oocytes. arccjournals.com |

Precocious Puberty Induction

Exposure to zearalenone has been linked to the early onset of puberty in females. creative-diagnostics.commednexus.org This is attributed to its estrogenic properties, which can disrupt the hypothalamic-pituitary-gonadal axis. nih.gov In humans, dietary exposure to ZEA has been associated with precocious pubertal development in girls. mednexus.orgoup.com

Animal studies support the role of ZEA in inducing early puberty. In female rats, prepubertal exposure to ZEA was found to induce central precocious puberty. mednexus.org Similarly, post-weaning exposure to dietary ZEA in female mice resulted in an earlier onset of vaginal opening, a marker for puberty. oup.com Research in weaned gilts also suggests that dietary ZEA may lead to precocious puberty, as evidenced by swollen vulvas. mdpi.com

| Species | Evidence of Precocious Puberty |

| Humans (Girls) | Association between dietary ZEA exposure and precocious pubertal development. mednexus.orgoup.com |

| Rats | Induction of central precocious puberty following prepubertal exposure. mednexus.org |

| Mice | Earlier onset of vaginal opening after post-weaning dietary exposure. oup.com |

| Pigs (Gilts) | Swollen vulva, suggesting a potential for precocious puberty. mdpi.com |

Effects on Pregnancy Outcomes (Infertility, Preterm Birth, Miscarriage)

Zearalenone exposure can have significant adverse effects on pregnancy outcomes, leading to infertility, preterm birth, and miscarriage. creative-diagnostics.com In various animal species, ZEA has been associated with increased embryo-lethal resorption and decreased fertility. nih.gov

In pigs, ZEA fed at high concentrations during early gestation can prevent implantation and cause early embryonic death. msdvetmanual.com It has also been linked to abortion and the birth of weak or stillborn piglets. mdpi.com In cattle, ZEA consumption is associated with infertility and abortion. mdpi.com Human studies have suggested a link between mycotoxin exposure, including ZEA, and an increased risk of preterm birth and miscarriage. scholasticahq.comscholasticahq.comuokerbala.edu.iq It is hypothesized that ZEA may disrupt hormone production necessary for maintaining pregnancy, potentially delaying embryo implantation. uokerbala.edu.iq

| Species | Adverse Pregnancy Outcomes |

| Pigs | Prevention of implantation, early embryonic death, abortion, stillbirths. msdvetmanual.commdpi.com |

| Cattle | Infertility, abortion. mdpi.com |

| Humans | Associations with increased risk of preterm birth and miscarriage. scholasticahq.comscholasticahq.comuokerbala.edu.iq |

Transgenerational Effects on Offspring

Exposure to the mycotoxin Zearalenone (ZEN) can lead to significant transgenerational toxic effects, impacting the reproductive health and development of subsequent generations. mdpi.comnih.gov These effects are transmitted from the exposed dam to her offspring, causing a range of developmental and functional impairments. mdpi.com Studies have shown that gestational exposure to ZEN can result in long-term toxicity for the offspring. mdpi.com

In female offspring of rats exposed to ZEN during gestation, notable reproductive and developmental issues have been observed. mdpi.com These include a decrease in birth weight, which may contribute to delayed development. mdpi.com Furthermore, adult female offspring can exhibit structural abnormalities in the uterus and ovaries. mdpi.com Hormonal dysfunctions are also a key feature of this transgenerational toxicity. mdpi.com Research has indicated that ancestral exposure to ZEN in female mice led to an increase in follicle-stimulating hormone concentration, a decrease in estradiol, follicular atresia, and a thinning of the uterine layer in the F1 generation. mdpi.com This was accompanied by reduced expression of estrogen receptor-alpha and gonadotropin-releasing hormone receptor. mdpi.com Such negative effects on female offspring's reproductive functions can ultimately impact their ability to conceive and procreate. mdpi.com

Male offspring also suffer from the transgenerational impact of ZEN. mdpi.comarccjournals.com Prenatal exposure to ZEN in male mice has been shown to impair spermatogenesis, leading to diminished sperm quality in adulthood. mdpi.comnih.gov Specifically, a decrease in sperm motility and concentration has been documented. mdpi.commdpi.com One study on male F1 mice whose mothers were exposed to ZEN revealed increased anogenital distances at birth, abnormal vacuole structures, and loose connections within the testes. nih.gov Ultramicrostructural analysis further showed vacuolated mitochondria with ablated membranes and cristae in spermatogonia. nih.gov These structural damages were correlated with a significant decline in semen quality and sperm counts, an increase in sperm malformation rates, and decreased testosterone (B1683101) levels. nih.gov The mechanism behind these changes may involve epigenetic modifications, as prenatal ZEN exposure has been linked to altered DNA methylation and histone methylation markers. mdpi.comnih.gov

The following table summarizes key findings on the transgenerational effects of Zearalenone on offspring:

| Generation | Sex | Species | Observed Effects | Reference |

| F1 | Female | Rat | Decreased birth weight, delayed development, structural abnormalities in uterus and ovaries, hormonal dysfunction. | mdpi.com |

| F1 | Female | Mouse | Increased follicle-stimulating hormone, decreased estradiol, follicular atresia, thin uterine layer, reduced estrogen receptor-alpha and gonadotropin-releasing hormone receptor expression. | mdpi.com |

| F1 | Male | Mouse | Impaired spermatogenesis, decreased sperm motility and concentration, increased sperm malformation, decreased testosterone levels, abnormal testicular structures, altered epigenetic markers. | nih.govmdpi.commdpi.com |

Male Reproductive Effects

Zearalenone is recognized for its detrimental effects on the male reproductive system, leading to a range of toxicological impacts from tissue-level damage to cellular and molecular disruptions. researchgate.netcreative-diagnostics.com

Sperm Viability, Motility, and Count Reduction

A consistent finding across numerous studies is the negative impact of Zearalenone on sperm quality. nih.gov Exposure to ZEN leads to a reduction in sperm concentration, viability, and motility. researchgate.netnih.govscholasticahq.com In mice, ZEA treatment resulted in a dose-dependent decrease in sperm concentration, motility, and the rate of hyperactive sperm. mdpi.comnih.gov Concurrently, an increase in the rate of sperm deformities and mortality was observed. nih.gov Similar effects, including reduced sperm counts and motility, have been noted in men. mdpi.comresearchgate.net In vitro studies on boar semen also demonstrated that ZEN reduces the viability and motility of spermatozoa. mdpi.com Furthermore, research on stallions showed that a metabolite of ZEA, α-zearalenol, significantly reduced the percentages of motile and progressively motile sperm. uu.nl

The table below presents a summary of Zearalenone's effects on sperm parameters from various studies:

| Species | Effect | Reference |

| Mouse | Decreased sperm concentration, viability, motility, and hyperactive rate; increased deformity and mortality. | mdpi.comnih.gov |

| Goat | Decreased spermatozoon quality, concentration, and motility. | mdpi.com |

| Human | Reduced sperm count and motility. | mdpi.comresearchgate.net |

| Boar | Reduced sperm viability and motility (in vitro). | mdpi.com |

| Stallion | Reduced motility (by α-zearalenol). | uu.nl |

Leydig Cell Function and Testosterone Synthesis Alterations

Zearalenone disrupts the function of Leydig cells, which are responsible for producing testosterone in the testes. tandfonline.com This interference leads to reduced testosterone synthesis and secretion. scholasticahq.comtandfonline.com ZEA has been shown to inhibit luteinizing hormone (LH)-stimulated testosterone production in mouse Leydig cells. taylorandfrancis.comtaylorandfrancis.com The mechanism involves the downregulation of the expression of key steroidogenic genes, such as StAR, Hsd3b2, and Cyp11a1. tandfonline.commdpi.com In vitro studies on porcine Leydig cells confirmed that ZEN significantly reduces the secretion of testosterone and progesterone. mdpi.com This reduction in testosterone levels has been observed in vivo in mice and pigs exposed to ZEA, further contributing to impaired reproductive function. tandfonline.comtaylorandfrancis.com ZEA may exert these effects by attenuating the circadian clock within Leydig cells, which is crucial for regulating steroidogenesis. tandfonline.com

Sertoli Cell Dysfunction and Blood-Testis Barrier Integrity

Sertoli cells, which are essential for supporting spermatogenesis and forming the blood-testis barrier (BTB), are a significant target of Zearalenone toxicity. mdpi.comfrontiersin.org ZEA exposure leads to Sertoli cell dysfunction, which in turn compromises the integrity of the BTB. mdpi.comnih.gov The BTB is crucial for creating an immune-privileged environment necessary for the development of germ cells. mdpi.com

Studies in goats have demonstrated that ZEA exposure damages the BTB, allowing tracers to penetrate into the lumens of the seminiferous tubules. mdpi.com This damage is associated with the formation of cytoplasmic vacuoles and swelling of the endoplasmic reticulum in Sertoli cells, a process linked to a form of cell death called paraptosis. mdpi.comnih.gov In vitro experiments on mouse and goat Sertoli cells have shown that ZEA reduces cell viability and decreases the expression of critical junction proteins that form the BTB, including occludin, claudin-11, and connexin-43. mdpi.commdpi.comjst.go.jp This disruption of the BTB integrity is a major mechanism through which ZEA induces reproductive disorders and impairs spermatogenesis. mdpi.commdpi.com

Immunomodulatory Effects

Zearalenone and its metabolites can significantly modulate the immune system, leading to either immunosuppressive or immunostimulatory outcomes. researchgate.netnih.gov These effects are exerted on both the innate and adaptive immune responses. researchgate.netnih.govplos.org

Impact on B and T Lymphocyte Activity and Proliferation

Zearalenone has been shown to impair the activity and proliferation of B and T lymphocytes, which are crucial components of the adaptive immune response. creative-diagnostics.com Both in vitro and in vivo studies have demonstrated that ZEA can inhibit the proliferation of these immune cells. nih.govnih.gov

High concentrations of ZEA have been observed to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs), which include B and T lymphocytes. nih.gov Specifically, a concentration of 30 µg/mL of ZEA was found to inhibit the proliferation of B and T lymphocytes and induce necrosis. nih.gov In mouse T-lymphocytes, ZEA has been shown to inhibit activation and proliferation in a dose-dependent manner. xmsyxb.com Even at a concentration of 10 μmol·L-1, ZEA significantly inhibited the proliferation of T lymphocytes stimulated by concanavalin (B7782731) A. xmsyxb.com

The immunosuppressive effect of ZEA is linked to its ability to induce apoptosis and necrosis in these cells. nih.govfrontiersin.org This reduction in lymphocyte viability and proliferation can lead to a compromised immune response. nih.gov For instance, studies in gilts fed diets containing ZEA showed a linear decrease in the lymphocyte proliferation rate in the spleen as the dietary ZEA level increased. nih.gov

The inhibitory effects on lymphocyte proliferation are not solely attributed to ZEA's estrogenic potential but also to its chemical structure. nih.gov

Table 1: Effects of Zearalenone on Lymphocyte Proliferation

| Cell Type | Species | ZEA Concentration | Observed Effect | Reference |

| B and T Lymphocytes | Human | 30 µg/mL | Inhibition of proliferation and necrosis | nih.gov |

| T Lymphocytes | Mouse | 10, 20, 40 μmol·L-1 | Dose-dependent inhibition of proliferation | xmsyxb.com |

| Splenic Lymphocytes | Pig (Gilts) | 3.2 mg/kg in diet | Reduced lymphocyte proliferation rate | nih.gov |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | >15 µM | Reduced proliferation | frontiersin.org |

Modulation of Macrophage Production